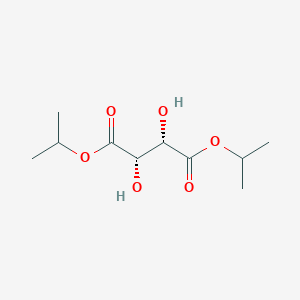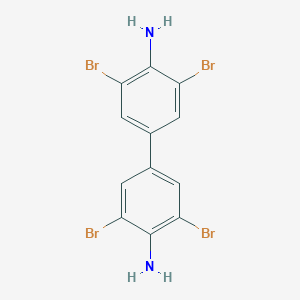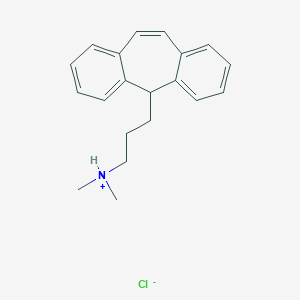
5H-DIBENZO(a,d)CYCLOHEPTENE-5-PROPYLAMINE, N,N-DIMETHYL-, HYDROCHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-DIBENZO(a,d)CYCLOHEPTENE-5-PROPYLAMINE, N,N-DIMETHYL-, HYDROCHLORIDE, commonly known as DMHP, is a chemical compound that has gained significant attention in the field of scientific research. It is a psychoactive drug that has been used in various studies to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of DMHP is not fully understood. However, it is believed to act on the GABAergic system, which is responsible for regulating anxiety and sleep. DMHP is thought to enhance the activity of GABA receptors, which results in the anxiolytic and sedative effects observed in studies.
Biochemical and Physiological Effects:
DMHP has been found to have several biochemical and physiological effects. It has been shown to decrease locomotor activity and induce muscle relaxation in animal studies. Additionally, DMHP has been found to decrease heart rate and blood pressure, which suggests that it may have potential cardiovascular effects.
Vorteile Und Einschränkungen Für Laborexperimente
DMHP has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified for research purposes. Additionally, it has well-defined anxiolytic and sedative effects, which make it a useful tool for studying the GABAergic system. However, DMHP also has several limitations. It is a psychoactive drug that may have potential side effects, which can complicate the interpretation of research results. Additionally, the exact mechanism of action of DMHP is not fully understood, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on DMHP. One potential area of research is the development of DMHP analogs with improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of DMHP and its potential cardiovascular effects. Finally, research is needed to understand the long-term effects of DMHP use and its potential for abuse.
Conclusion:
In conclusion, DMHP is a psychoactive drug that has gained significant attention in the field of scientific research. It has well-defined anxiolytic and sedative effects and has potential therapeutic applications for the treatment of anxiety disorders, insomnia, and epilepsy. However, further research is needed to fully understand its mechanism of action and potential side effects. DMHP has several advantages for lab experiments, but also has limitations that need to be considered. Overall, DMHP is a promising compound for future research in the field of neuroscience and pharmacology.
Synthesemethoden
The synthesis of DMHP involves the reaction of 1,2,3,4-Tetrahydro-5-propyl-2-methyl-1-naphthalenamine with formaldehyde and dimethylamine hydrochloride. This reaction results in the formation of DMHP hydrochloride, which can be further purified for research purposes.
Wissenschaftliche Forschungsanwendungen
DMHP has been used in various scientific studies to understand its potential therapeutic applications. It has been found to have anxiolytic and sedative effects, which make it a potential candidate for the treatment of anxiety disorders and insomnia. Additionally, DMHP has been found to have anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy.
Eigenschaften
CAS-Nummer |
1614-57-9 |
|---|---|
Molekularformel |
C20H24ClN |
Molekulargewicht |
313.9 g/mol |
IUPAC-Name |
dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propyl]azanium;chloride |
InChI |
InChI=1S/C20H23N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-11,13-14,20H,7,12,15H2,1-2H3;1H |
InChI-Schlüssel |
VBKNNJQOMLOXQL-UHFFFAOYSA-N |
SMILES |
C[NH+](C)CCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.[Cl-] |
Kanonische SMILES |
C[NH+](C)CCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.[Cl-] |
Andere CAS-Nummern |
1614-57-9 |
Synonyme |
3-(5H-DIBENZO[A,D]CYCLOHEPTEN-5-YLPROPYL)DIMETHYLAMMONIUM CHLORIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



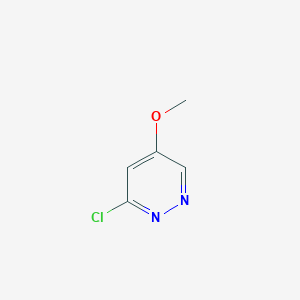
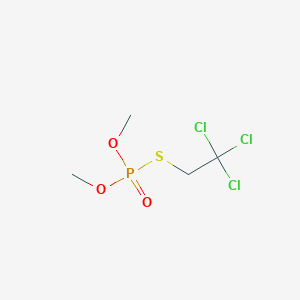

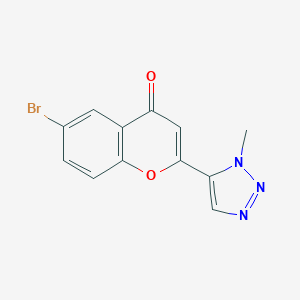

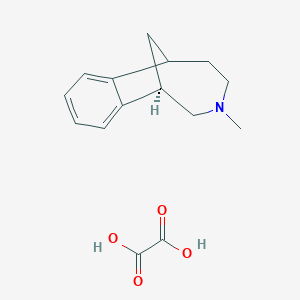
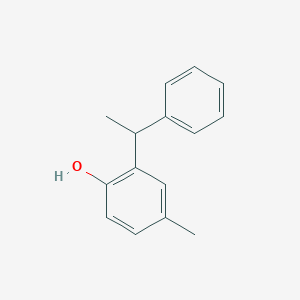
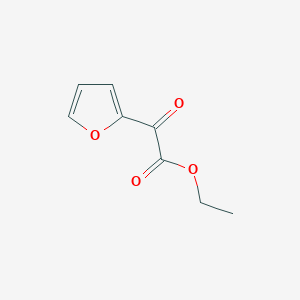
![6-Methylspiro[4.5]dec-9-ene-10-carboxylic acid](/img/structure/B155693.png)
